molecular formula C13H23N5O3S2 B12980388 5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide

5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B12980388
M. Wt: 361.5 g/mol
InChI Key: UPROGYPPQROFPI-UHFFFAOYSA-N
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Description

5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a sulfonamide group, and a urea derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions

The urea derivative is introduced by reacting the intermediate with isocyanates or carbamoyl chlorides. The tert-butyl and cyclopropylmethyl groups are incorporated through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The urea and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in π-π interactions. The urea derivative can act as a hydrogen bond donor or acceptor, further enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide: shares structural similarities with other thiadiazole derivatives and sulfonamides.

    Cyclopropylmethylurea derivatives: These compounds have similar urea functionalities but differ in the ring structure.

    tert-Butyl sulfonamides: These compounds share the sulfonamide group but have different substituents on the nitrogen atom.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiadiazole ring, sulfonamide group, and urea derivative in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H23N5O3S2

Molecular Weight

361.5 g/mol

IUPAC Name

3-tert-butyl-1-(cyclopropylmethyl)-1-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C13H23N5O3S2/c1-13(2,3)14-10(19)18(8-9-6-7-9)11-15-16-12(22-11)23(20,21)17(4)5/h9H,6-8H2,1-5H3,(H,14,19)

InChI Key

UPROGYPPQROFPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N(CC1CC1)C2=NN=C(S2)S(=O)(=O)N(C)C

Origin of Product

United States

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